L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)-
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Overview
Description
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- typically involves the reaction of L-cysteine with 2-chloro-1-fluoroethene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and potential therapeutic effects.
Medicine: Investigated for its antioxidant properties and potential use in treating oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate cellular signaling pathways, influencing processes such as apoptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-S-(2-hydroxyethyl)-L-cysteine
- N-acetyl-S-(2-bromo-1,1,2-trifluoroethyl)-L-cysteine
- N-acetyl-S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine
Uniqueness
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Properties
CAS No. |
75898-97-4 |
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Molecular Formula |
C7H9ClFNO3S |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(E)-2-chloro-1-fluoroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9ClFNO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1 |
InChI Key |
WDDNLRKMEYLSQX-KDXUVAGDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS/C(=C/Cl)/F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(=CCl)F)C(=O)O |
Origin of Product |
United States |
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